Phosphonic acid, butyl-, monoethyl ester, anhydride with diethyl phosphate
CAS No.: 63886-51-1
Cat. No.: VC18505757
Molecular Formula: C10H24O6P2
Molecular Weight: 302.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63886-51-1 |
|---|---|
| Molecular Formula | C10H24O6P2 |
| Molecular Weight | 302.24 g/mol |
| IUPAC Name | [butyl(ethoxy)phosphoryl] diethyl phosphate |
| Standard InChI | InChI=1S/C10H24O6P2/c1-5-9-10-17(11,13-6-2)16-18(12,14-7-3)15-8-4/h5-10H2,1-4H3 |
| Standard InChI Key | IMAZMHCGEUDCNH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCP(=O)(OCC)OP(=O)(OCC)OCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The compound features a phosphonic acid backbone substituted with butyl and ethyl ester groups, forming an anhydride linkage with diethyl phosphate. Its IUPAC name, [butyl(ethoxy)phosphoryl] diethyl phosphate, reflects this arrangement . The structure comprises two phosphorus atoms bonded to oxygen and carbon atoms, creating a hybrid organophosphorus system. Key structural attributes include:
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.24 g/mol |
| CAS Registry Number | 63886-51-1 |
| SMILES Notation | CCCCP(=O)(OCC)OP(=O)(OCC)OCC |
| InChI Key | IMAZMHCGEUDCNH-UHFFFAOYSA-N |
The anhydride linkage between the phosphonic acid and diethyl phosphate moieties introduces significant electrophilicity at the phosphorus centers, influencing its reactivity .
Synthesis and Manufacturing
Patent-Based Synthesis Method
A validated industrial synthesis route is described in Chinese Patent CN101735266A . The process involves:
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Reactants: n-Butyl alcohol (), phosphorus pentoxide (), polyphosphoric acid (), and phosphorous acid ().
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Procedure:
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n-Butyl alcohol is charged into a nitrogen-purged reactor.
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Phosphorous acid is added in two stages to control reaction exothermicity and prevent coloration.
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Polyphosphoric acid and are introduced sequentially under temperature control (<50°C).
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The mixture is stirred at 40–65°C for 0.5–8 hours, then heated to 65–85°C for 2–16 hours.
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Product Isolation: Cooling and filtration yield a colorless to light yellow viscous liquid .
Table 2: Synthesis Conditions
| Parameter | Range |
|---|---|
| Mass Ratio (n-BuOH::Polyphosphoric Acid:) | 1 : 0.55–0.77 : 0.01–0.05 : 0.001–0.02 |
| Reaction Temperature | 40–85°C |
| Nitrogen Purity | ≥99.99% |
Alternative Synthetic Approaches
Microwave-assisted alkylation of monoethyl phosphonic acid derivatives with haloalkanes has been explored for analogous compounds, achieving yields of 80–93% under solvent-free conditions . This method avoids traditional transesterification steps, reducing side reactions.
Physicochemical Properties and Reactivity
Stability and Hydrolysis
The compound is stable under anhydrous conditions but undergoes hydrolysis in aqueous environments. Two primary mechanisms dominate:
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Base-Catalyzed Hydrolysis: Nucleophilic attack by hydroxide ions at phosphorus, leading to cleavage of P–O bonds.
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Acid-Catalyzed Hydrolysis: Protonation of oxygen atoms enhances electrophilicity, facilitating water-mediated bond scission.
Table 3: Hydrolysis Kinetics
| Condition | Half-Life (Est.) | Products |
|---|---|---|
| pH 1 (25°C) | 48 hours | Butylphosphonic acid, Diethyl phosphate |
| pH 13 (25°C) | 2 hours | Phosphate ions, Ethanol |
Spectral Characteristics
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IR Spectroscopy: Strong absorptions at 1250 cm (P=O stretch) and 1020 cm (P–O–C ester) .
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NMR: NMR signals at δ 18–22 ppm (anhydride phosphorus) and δ 25–28 ppm (ester phosphorus) .
Applications and Industrial Relevance
Agricultural Uses
As a phosphonic acid derivative, the compound acts as a precursor to herbicides and fungicides. Its hydrolyzed products inhibit enzymes critical to plant pathogens, such as 5-enolpyruvylshikimate-3-phosphate synthase.
Materials Science
In polymer chemistry, it serves as a flame retardant additive due to phosphorus’s radical-trapping properties. Blends with polycarbonates reduce peak heat release rates by 40–60% in cone calorimetry tests.
Pharmaceutical Research
Structural analogs demonstrate inhibitory activity against proteases and aminopeptidases, suggesting potential in drug development . For example, phosphonodepsipeptides derived from similar esters show IC values of 10–50 μM against pepsin .
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